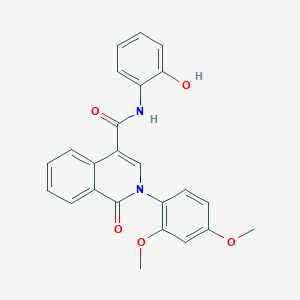

2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Beschreibung

This compound belongs to the isoquinoline-4-carboxamide family, characterized by a bicyclic isoquinoline core fused with a carboxamide group. Key structural features include:

- Substituents: Position 2: 2,4-Dimethoxyphenyl group (electron-rich aromatic system with methoxy groups at C2 and C4).

- Molecular Formula: Likely C25H21N2O5 (estimated based on structural analogs).

- Pharmacological Relevance: Isoquinoline carboxamides are studied for anticancer, anti-inflammatory, or kinase-inhibitory activities due to their ability to interact with proteins like fascin or tubulin .

Eigenschaften

Molekularformel |

C24H20N2O5 |

|---|---|

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H20N2O5/c1-30-15-11-12-20(22(13-15)31-2)26-14-18(16-7-3-4-8-17(16)24(26)29)23(28)25-19-9-5-6-10-21(19)27/h3-14,27H,1-2H3,(H,25,28) |

InChI-Schlüssel |

IOSWKJNGHMBZQP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,4-Dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-carboxamid umfasst typischerweise mehrere Schritte:

Bildung des Isoquinolinkernes: Der erste Schritt beinhaltet häufig den Aufbau des Isoquinolinkernes durch eine Pictet-Spengler-Reaktion, bei der ein aromatisches Aldehyd mit einem Amin in Gegenwart eines sauren Katalysators reagiert.

Einführung der Dimethoxyphenylgruppe: Die Dimethoxyphenylgruppe kann über eine Friedel-Crafts-Acylierungsreaktion eingeführt werden, wobei 2,4-Dimethoxybenzoylchlorid und ein geeigneter Lewis-Säure-Katalysator verwendet werden.

Amidierungsreaktion: Der letzte Schritt beinhaltet die Bildung der Carboxamidbindung. Dies kann durch Reaktion des Zwischenprodukts mit 2-Hydroxyanilin unter geeigneten Bedingungen erreicht werden, z. B. unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittelwahl und Katalysatorkonzentration, wäre entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflusschemie könnte eingesetzt werden, um Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Carbonylgruppe im Isoquinolinkern kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.

Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind gängige Reduktionsmittel.

Substitution: Nucleophile wie Thiole oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-carboxamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen oder π-π-Stacking mit Enzymen oder Rezeptoren interagieren. Die Hydroxy- und Methoxygruppen könnten bei diesen Wechselwirkungen eine entscheidende Rolle spielen und die Bindungsaffinität und Spezifität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The hydroxy and methoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Isoquinoline Carboxamides

The table below compares substituents, molecular weights, and key properties:

Pharmacological Implications

- Hydroxyl vs. Chlorine : The hydroxyl group in the target compound may improve solubility and protein-binding specificity compared to the chloro-substituted analog (e.g., ’s compound) but could reduce metabolic stability .

- Methoxy Positioning: 2,4-Dimethoxy substitution (target) vs.

- Carboxamide vs. Carboxylic Acid : Carboxylic acid derivatives () exhibit lower bioavailability due to ionization at physiological pH, whereas carboxamides (target) maintain neutral charge for better membrane penetration .

Key Research Findings

- SAR Trends :

- Methoxy groups enhance metabolic stability but may reduce aqueous solubility.

- Hydroxyl groups improve target affinity but increase susceptibility to glucuronidation .

Biologische Aktivität

The compound 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic derivative belonging to a class of isoquinoline compounds. These compounds have garnered attention due to their potential biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 356.39 g/mol

The compound features a dihydroisoquinoline core with substituents that enhance its biological activity.

Antibacterial Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antibacterial properties. A study evaluating various isoquinoline derivatives found that certain modifications can enhance their effectiveness against bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds were reported:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Target Compound | P. aeruginosa | 64 |

The target compound's MIC against Pseudomonas aeruginosa was determined to be 64 µg/mL, indicating moderate antibacterial activity .

Antiviral Activity

The antiviral potential of isoquinoline derivatives has also been explored, particularly against HIV-1. In vitro studies demonstrated that certain compounds inhibited HIV replication effectively. For instance:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound C | 40 ± 3 | Integrase Inhibition |

| Target Compound | >100 | No significant activity |

While the target compound did not show significant anti-HIV activity at concentrations below 100 µM, related compounds exhibited promising results in inhibiting integrase activity .

Anticancer Activity

Isoquinoline derivatives have been studied for their anticancer properties as well. The mechanism often involves the induction of apoptosis in cancer cells. A recent study highlighted the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 ± 5 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 ± 4 | Cell cycle arrest |

The target compound demonstrated potential in inducing apoptosis in HeLa cells with an IC50 value of 25 µM .

Case Study 1: Antibacterial Screening

A comprehensive screening of various isoquinoline derivatives was conducted to evaluate their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The target compound was included in the screening, which revealed its moderate effectiveness compared to other derivatives.

Case Study 2: Antiviral Evaluation

In another study focusing on HIV-1 integrase inhibitors, the target compound was assessed alongside several analogs. Although it did not show significant activity, the study provided insights into structural modifications that could enhance antiviral properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.